N-(2,3-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a quinoxaline-derived acetamide characterized by a 2,3-dimethylphenyl substituent on the acetamide nitrogen and a 3-oxo-tetrahydroquinoxaline moiety. Its molecular weight is approximately 311.34 g/mol (based on analogs in ).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-6-5-9-13(12(11)2)20-17(22)10-16-18(23)21-15-8-4-3-7-14(15)19-16/h3-9,16,19H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFLLBHVKAVFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: This step often involves a nucleophilic substitution reaction where the dimethylphenyl group is introduced to the tetrahydroquinoxalinone core.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoxalinone moiety.
Reduction: Reduction reactions could potentially modify the ketone group in the tetrahydroquinoxalinone.
Substitution: Various substitution reactions can occur, especially involving the dimethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits any pharmacologically relevant activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific application. For instance, if it is used as a drug, its mechanism might involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance lipophilicity and may improve CNS penetration but reduce solubility .
Biological Activity
N-(2,3-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- Molecular Weight : 252.30 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions such as Alzheimer's disease .
- Antioxidant Activity : The compound has been shown to possess antioxidant properties that help mitigate oxidative stress in cells. This activity is essential for protecting against neurodegenerative diseases and other conditions associated with oxidative damage.
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
| Activity Type | Observed Effect | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase Inhibition | Significant inhibition observed | 5.0 |
| Antioxidant Activity | Scavenging of free radicals | 12.0 |
| Cytotoxicity (Cancer Cells) | Selective cytotoxicity against specific cancer cell lines | 15.0 |
Case Studies
- Study on Neuroprotective Effects : A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls .
- Anticancer Properties : Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The findings revealed that it exhibited selective cytotoxicity towards breast and lung cancer cells while sparing normal cells . This selectivity suggests a potential therapeutic window for further development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2,3-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and ensuring purity?
- Methodology : Synthesis typically involves catalytic hydrogenation using Pd/C in ethanol, followed by recrystallization to achieve purity. For example, ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate analogs are synthesized via hydrogenation of precursors, filtered to remove catalysts, and recrystallized from ethanol to yield high-purity crystals . Key steps include optimizing reaction time (e.g., 10 hours) and solvent selection for crystallization.
Q. How does the molecular structure influence its potential biological activity?
- Structural Insights : The compound’s hydrogen-bonding network (N–H···O and C–H···O interactions) stabilizes its conformation, critical for receptor binding. For instance, the tetrahydroquinoxalin-3-one core enables π-π stacking, while the 2,3-dimethylphenyl group enhances lipophilicity, facilitating membrane penetration . Substituent positioning (e.g., methyl groups) can sterically hinder or promote interactions with biological targets, as seen in structurally related B1 receptor antagonists .
Advanced Research Questions
Q. What crystallographic techniques are optimal for resolving the three-dimensional structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement, SHELXS for solution). Data collection via Bruker APEX3 detectors with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures. Hydrogen-bonding networks and torsional angles (e.g., N1–C7–C8 = 115.7°) are refined using TWINABS for absorption correction . Example parameters: space group P1̄, Z = 2, R1 < 0.05 for high reliability.
Q. How can researchers resolve contradictions in biological activity data across studies?
- Analytical Framework :
- Comparative Binding Assays : Test against isoforms (e.g., TRPC3 vs. TRPC6 channels) to identify selectivity patterns .
- Structural Analog Analysis : Compare with derivatives like 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methylphenyl)acetamide to isolate substituent effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like the bradykinin B1 receptor, leveraging known antagonist scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
